2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a dioxaborolane core (pinacol boronate) with a substituted phenyl ring. Key structural attributes include:
- Fluorine atom: At the meta position, enhancing electron-withdrawing properties.
- Methoxymethoxy group: A polar, electron-donating substituent at the para position, improving solubility and modulating reactivity.
This compound is likely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls or complex aromatic systems, leveraging the boronate’s stability and reactivity .
Properties
Molecular Formula |
C17H24BFO4 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-[2-cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H24BFO4/c1-16(2)17(3,4)23-18(22-16)13-8-12(21-10-20-5)9-14(19)15(13)11-6-7-11/h8-9,11H,6-7,10H2,1-5H3 |
InChI Key |
VBOAGWABHPEJQS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C3CC3)F)OCOC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- The synthesis begins with a substituted aryl halide bearing the cyclopropyl, fluoro, and methoxymethoxy functionalities. The methoxymethoxy group serves as a protecting group for phenolic hydroxyls, ensuring stability during lithiation and subsequent steps.
Metalation (Lithiation or Grignard Formation)
The aryl halide is subjected to metalation using either n-butyllithium or isopropylmagnesium chloride/bromide in anhydrous tetrahydrofuran (THF) at low temperatures (commonly -78 °C to -10 °C) to generate the corresponding aryl lithium or aryl magnesium intermediate.
For example, in related syntheses, 1-bromo-4-chloro-2,5-difluorobenzene was treated with isopropylmagnesium chloride at -10 °C to form the arylmagnesium species.
Borylation
The aryl metal intermediate is then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which acts as the boron electrophile, to afford the boronic ester.
This step is typically performed by slow addition of the boronate reagent to the metalated aryl species, followed by warming to ambient temperature and stirring for several hours (e.g., 8–12 h) to ensure complete conversion.
Workup and Purification
The reaction mixture is quenched with water or ammonium chloride solution to deactivate residual organometallic reagents.
Organic extraction is performed using solvents such as dichloromethane or diethyl ether.
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents to afford the pure boronic ester.
Representative Experimental Data from Analogous Compounds
| Step | Conditions & Reagents | Yield (%) | Notes |
|---|---|---|---|
| Metalation | Aryl bromide (e.g., 1-bromo-4-chloro-2,5-difluorobenzene), Isopropylmagnesium chloride (2.0 M in THF), -10 °C | 62–72 | Dropwise addition, stirring at -10 °C for 1 h, warming to 0 °C for 1 h, then cooling again |
| Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, added dropwise at -10 °C, then warmed to room temperature | Stirring for 8–12 h | |
| Workup | Quenching with saturated NH4Cl or water, extraction with dichloromethane or diethyl ether | Acidification to pH 3 when necessary | |
| Purification | Silica gel chromatography (hexane:ethyl acetate 7:3 or 10:1) | Product isolated as oil or solid | |
| Overall Yield | 62–85 | Yields vary depending on substrate and exact conditions |
Data adapted from closely related boronic ester preparations.
Specific Considerations for the Target Compound
The presence of the cyclopropyl group at the 2-position and the fluoro substituent at the 3-position requires careful selection of reaction conditions to avoid side reactions such as ring opening or defluorination.
The methoxymethoxy protecting group at the 5-position ensures phenol stability during lithiation but requires subsequent deprotection under acidic conditions if free phenol functionality is desired.
Low temperature control during metalation is critical to maintain the integrity of sensitive substituents.
Summary of Preparation Method
| Step No. | Operation | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of aryl halide | Starting from substituted phenol, protect with methoxymethoxy group, introduce cyclopropyl and fluoro | Substituted aryl bromide or iodide |
| 2 | Metalation | n-BuLi or i-PrMgCl in THF at -78 to -10 °C | Formation of aryl lithium or magnesium intermediate |
| 3 | Borylation | Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, warming to room temperature | Formation of boronic ester |
| 4 | Workup and purification | Quench with water or NH4Cl, extract with organic solvents, dry, concentrate, chromatograph | Pure 2-(2-cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Research Findings and Notes
The use of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source is preferred due to its stability and reactivity under mild conditions.
The reaction typically proceeds with moderate to high yields (60–85%) depending on substrate purity and reaction control.
Protecting groups such as methoxymethoxy are essential for phenol-containing substrates to prevent side reactions during lithiation.
The reaction is sensitive to moisture and oxygen; therefore, inert atmosphere (nitrogen or argon) and anhydrous solvents are required.
Analytical data such as ^1H NMR and ^13C NMR confirm the structure and purity of the boronic ester product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxymethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.
Scientific Research Applications
2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Table 1: Key Analogues and Substituent Variations
*Calculated molecular weight based on formula.
Key Observations:
- Electron-withdrawing vs. In contrast, analogues with trifluoromethyl (CF₃) groups (e.g., 2121512-82-9) exhibit stronger electron-withdrawing effects, which may slow transmetallation but improve oxidative stability .
Physicochemical Properties
- Solubility: The methoxymethoxy group in the target compound improves aqueous solubility compared to nonpolar substituents (e.g., cyclopropylmethoxy in 1185836-96-7) .
- Thermal Stability : Trifluoromethyl-substituted analogues (e.g., 2121512-82-9) exhibit higher thermal stability (predicted boiling point: 363°C) due to strong C-F bonds, whereas methoxy groups degrade at lower temperatures .
Biological Activity
The compound 2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound notable for its potential biological activities. This article delves into its biological activity, synthesis, and applications based on the available literature.
The biological activity of this compound stems from its unique dioxaborolane structure. Dioxaborolanes are known for their ability to participate in various chemical reactions due to the presence of boron, which can form stable complexes with nucleophiles. The specific structural features of this compound suggest potential interactions with biological targets such as enzymes and receptors.
Pharmacological Potential
Research indicates that compounds similar to 2-(2-Cyclopropyl-3-fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may exhibit:
- Anticancer Activity : Some studies suggest that dioxaborolanes can inhibit specific kinases involved in cancer progression. For instance, inhibitors targeting PKMYT1 have shown promise in preclinical models for treating DNA damage response cancers .
- Antimicrobial Properties : The reactivity of boron-containing compounds has been explored for their antimicrobial properties. The ability to modify biological molecules through bioconjugation enhances their therapeutic potential .
Case Studies and Research Findings
- Inhibition Studies : A study focusing on related compounds demonstrated that modifications to the dioxaborolane structure can enhance selectivity and potency against specific cancer cell lines. For example, analogs with varying substituents on the phenyl ring exhibited different levels of inhibition against PKMYT1 .
- Synthesis and Reactivity : The synthesis of dioxaborolanes often involves palladium-catalyzed cross-coupling reactions. This method is crucial for creating complex pharmaceutical agents where dioxaborolanes serve as intermediates or active components .
- Toxicity and Safety : Preliminary toxicity assessments indicate that while some derivatives may cause skin and eye irritation (H315 and H319 classifications), further studies are needed to evaluate the safety profile comprehensively .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Data
| Compound Variation | IC50 (μM) | Observations |
|---|---|---|
| Parent Compound | 0.69 | Moderate potency |
| Dimethylphenol Analog | 0.011 | Significant increase in potency |
| Other Substituents | Varies | Changes in selectivity and activity |
Q & A
Q. How does the cyclopropyl group affect the compound’s bioavailability in medicinal chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
